(S)-(+)-1-Cyclohexylethylamine

Description

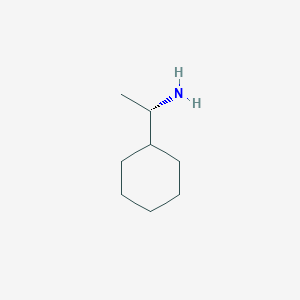

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-cyclohexylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWOPGDJMAJJDG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17430-98-7 | |

| Record name | (S)-(+)-1-Cyclohexylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-1-Cyclohexylethylamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Cyclohexylethylamine is a chiral amine that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its stereochemically defined structure is instrumental in the development of enantiomerically pure compounds, where specific stereoisomers are essential for therapeutic efficacy and selectivity. This technical guide provides an in-depth overview of the chemical properties, structure, and common synthetic methodologies related to this compound. It is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and chemical synthesis.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is a chiral compound, with the (S)-enantiomer being the focus of this guide.

Chemical Structure

The structure of this compound consists of a cyclohexyl ring attached to an ethylamine (B1201723) backbone, with a stereocenter at the carbon atom bonded to the amino group.

-

IUPAC Name: (1S)-1-cyclohexylethanamine

-

SMILES: C--INVALID-LINK--N

-

InChI Key: XBWOPGDJMAJJDG-ZETCQYMHSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 127.23 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 60 °C at 12 mmHg | [3][4] |

| Melting Point | -15 °C (estimate for (R)-enantiomer) | [5] |

| Density | 0.856 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.4614 | [3][4] |

| Optical Purity | Enantiomeric excess: ≥98.5% | [3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3][4] |

| Solubility | Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, petroleum ether, and dichloromethane. Insoluble in water. | [4][6] |

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common method for the synthesis of 1-cyclohexylethylamine is the reductive amination of cyclohexyl methyl ketone. The enantioselective synthesis to obtain the (S)-(+)-isomer can be achieved through various methods, including the use of a chiral auxiliary or a chiral catalyst. A general, representative protocol for reductive amination is described below.

Objective: To synthesize 1-cyclohexylethylamine from cyclohexyl methyl ketone.

Materials:

-

Cyclohexyl methyl ketone

-

Ammonia (B1221849) or an ammonia source (e.g., ammonium (B1175870) acetate)

-

Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation with H₂)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Catalyst for hydrogenation (e.g., Raney nickel, Palladium on carbon)

-

Acid for workup (e.g., HCl)

-

Base for neutralization (e.g., NaOH)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Imine Formation: Dissolve cyclohexyl methyl ketone in the chosen solvent. Add the ammonia source. The reaction mixture is stirred, often with heating, to facilitate the formation of the corresponding imine intermediate.

-

Reduction:

-

Using a chemical reducing agent: Cool the reaction mixture and add the reducing agent (e.g., sodium cyanoborohydride) portion-wise, maintaining a controlled temperature.

-

Using catalytic hydrogenation: Transfer the imine solution to a hydrogenation reactor. Add the catalyst (e.g., Raney nickel) and pressurize the reactor with hydrogen gas. The reaction is stirred at a specific temperature and pressure until the reaction is complete.

-

-

Workup:

-

After the reduction is complete, the catalyst (if used) is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with water.

-

The pH of the aqueous layer is adjusted with an acid to protonate the amine, which can then be separated from non-basic impurities.

-

The aqueous layer is then basified with a strong base (e.g., NaOH) to deprotonate the amine.

-

-

Purification: The liberated amine is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, filtered, and the solvent is evaporated to yield the crude product. The final product is purified by distillation under reduced pressure.

Note on Enantioselectivity: To obtain the (S)-(+)-enantiomer specifically, a chiral catalyst or a chiral auxiliary would be introduced during the synthesis. Alternatively, a racemic mixture of 1-cyclohexylethylamine can be resolved using a chiral resolving agent, such as tartaric acid, to separate the two enantiomers.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals. Its primary role is to introduce a specific stereocenter into a target molecule, which is often crucial for the drug's efficacy and to minimize off-target effects.[7]

It serves as a key intermediate in the synthesis of anti-cancer compounds, where the chiral amine facilitates the formation of the desired enantiomer with high purity and yield. The cyclohexyl group can also contribute to the biological activity through hydrophobic interactions.[3]

While its structural similarity to some bioactive molecules suggests potential interactions with neurotransmitter systems, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. It is more commonly utilized as a structural component in the synthesis of larger, more complex active pharmaceutical ingredients.

Visualizations

Chemical Structure

Caption: 2D representation of the this compound molecule.

Experimental Workflow: Reductive Amination

Caption: A simplified workflow diagram for the synthesis of this compound.

References

- 1. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 17430-98-7 [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-(-)-1-Cyclohexylethylamine CAS#: 5913-13-3 [m.chemicalbook.com]

- 6. (R)-(-)-1-Cyclohexylethylamine | 5913-13-3 [chemicalbook.com]

- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

(S)-(+)-1-Cyclohexylethylamine CAS number 17430-98-7

An In-depth Technical Guide to (S)-(+)-1-Cyclohexylethylamine

CAS Number: 17430-98-7

This document provides a comprehensive technical overview of this compound, a pivotal chiral amine in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the compound's physicochemical properties, synthesis via chiral resolution, key applications, and spectral data, adhering to stringent data presentation and visualization standards.

Physicochemical and Identification Data

This compound is a chiral primary amine that serves as a critical building block and resolving agent in the synthesis of enantiomerically pure compounds.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [3][4] |

| Molecular Weight | 127.23 g/mol | [3][4] |

| Appearance | Colorless to very pale yellow liquid | [5] |

| Boiling Point | 60 °C at 12 mmHg | [3] |

| Density | 0.856 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.4614 | [3] |

| Optical Rotation ([α]25/D) | +3.5° (neat) | [6] |

| Flash Point | 52 °C (125.6 °F) - closed cup | [3][7] |

| Enantiomeric Excess | ≥98.5% | [3] |

Table 2: Chemical Identifiers

| Identifier Type | Value | Source(s) |

| IUPAC Name | (1S)-1-cyclohexylethanamine | [1] |

| Synonyms | (S)-(+)-α-Methylcyclohexanemethylamine, (S)-(+)-(1-Aminoethyl)cyclohexane | [1][6] |

| InChI | InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m0/s1 | [3][7] |

| InChIKey | XBWOPGDJMAJJDG-ZETCQYMHSA-N | [3][7] |

| SMILES | C--INVALID-LINK--C1CCCCC1 | [3][7] |

Synthesis via Chiral Resolution

The most common method for obtaining enantiomerically pure this compound is through the resolution of its racemic mixture. This process involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (+)-tartaric acid. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization.[7][8][9]

Experimental Protocol: Resolution of (±)-1-Cyclohexylethylamine

This protocol describes a typical procedure for the isolation of the (S)-enantiomer from a racemic mixture.

Materials:

-

(±)-1-Cyclohexylethylamine (1.0 eq)

-

(+)-Tartaric acid (L-tartaric acid) (0.5 eq)

-

50% (w/v) Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Büchner funnel and vacuum flask

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve (+)-tartaric acid (0.5 molar equivalents relative to the amine) in a minimal amount of hot methanol in a suitably sized Erlenmeyer flask with stirring.[7][8]

-

In a separate flask, dissolve racemic (±)-1-cyclohexylethylamine (1.0 molar equivalent) in methanol.

-

Slowly add the amine solution to the hot tartaric acid solution with continuous stirring. An exothermic reaction will occur, and a precipitate will begin to form.[7]

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.[8]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble ((R)-amine)-(+)-tartrate salt.

-

Dry the crystals. The filtrate, containing the enriched (R)-enantiomer salt, can be processed separately if desired.

-

-

Liberation of the Free Amine:

-

Transfer the dried diastereomeric salt crystals to a separatory funnel.

-

Add water to dissolve the salt, followed by the slow addition of a 50% NaOH solution until the solution is strongly basic (test with pH paper). This neutralizes the tartaric acid and liberates the free this compound, which is insoluble in water and will form a separate organic layer.[7][8]

-

-

Extraction and Purification:

-

Extract the aqueous solution three times with diethyl ether.[7]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

The remaining liquid is the purified this compound. The enantiomeric excess can be confirmed by polarimetry or chiral gas chromatography (GC).[6]

-

Visualization of Experimental Workflow

Caption: Workflow for the chiral resolution of (±)-1-cyclohexylethylamine.

Applications in Synthesis

This compound is a versatile chiral auxiliary and building block. Its primary applications stem from its stereochemically defined center, which is used to introduce chirality into target molecules.[2]

-

Chiral Resolving Agent: As detailed in the synthesis section, it is used to separate racemic acids by forming diastereomeric salts.[10]

-

Chiral Building Block: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is crucial for biological activity.[1] For instance, it is a precursor in the development of certain anti-cancer agents.[10]

-

Chiral Auxiliary: The amine can be temporarily attached to a non-chiral molecule to direct a subsequent reaction to proceed stereoselectively. After the new chiral center is formed, the auxiliary is removed.[2]

-

Ligand in Asymmetric Catalysis: It can be used to synthesize chiral ligands, such as ferrocenylimines, which are employed in metal-catalyzed asymmetric reactions.[3]

Visualization of Application Logic

Caption: Key synthetic roles and applications of this compound.

Spectroscopic Data

The structural identity and purity of this compound are confirmed using standard spectroscopic methods.

Table 3: Key Spectroscopic Data

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | (CDCl₃) : Peaks expected in the ranges of δ 0.8-1.9 ppm (cyclohexyl protons), δ 1.0-1.2 ppm (doublet, -CH₃), δ 1.2-1.6 ppm (singlet, broad, -NH₂), and δ 2.5-2.8 ppm (multiplet, -CH(N)-). | [1][11] |

| ¹³C NMR | (CDCl₃) : Peaks expected in the ranges of δ 20-25 ppm (-CH₃), δ 26-30 ppm (cyclohexyl CH₂), δ 45-50 ppm (cyclohexyl CH), and δ 50-55 ppm (-CH(N)-). | [1][10] |

| IR Spectroscopy | (Neat) : Key absorptions (cm⁻¹) at ~3300-3500 (N-H stretch, primary amine shows two bands), 2850-2950 (C-H stretch, sp³), ~1600 (N-H bend), and ~1450 (C-H bend). | [12][13] |

| Mass Spectrometry | (EI) : Molecular ion peak [M]⁺ at m/z = 127. Key fragment peaks include m/z = 44 (base peak), 41, and 30, corresponding to fragmentation of the ethylamine (B1201723) side chain. | [1] |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

Table 4: GHS Hazard Information

| Hazard Class | Pictogram | Code | Hazard Statement | Source(s) |

| Flammable Liquid | 🔥 | H226 | Flammable liquid and vapor | [3][7] |

| Skin Corrosion | corrosive | H314 | Causes severe skin burns and eye damage | [3][7] |

| Aquatic Chronic | môi trường | H411 | Toxic to aquatic life with long lasting effects | [3][7] |

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[3]

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere. The compound is air-sensitive and hygroscopic. Keep container tightly closed.[5] It is classified under Storage Class 3 for flammable liquids.[3][7]

References

- 1. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. youtube.com [youtube.com]

- 5. (S)-(+)-1-环己基乙胺 ChiPros®, produced by BASF, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. stereoelectronics.org [stereoelectronics.org]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(17430-98-7) 1H NMR spectrum [chemicalbook.com]

- 11. Solved analyze the IR of (S)+1 Cyclohexylethylamine and | Chegg.com [chegg.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Physical Properties of (S)-(+)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-1-Cyclohexylethylamine, a chiral primary amine, serves as a critical building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its stereochemistry is pivotal to the biological activity of the target molecules. A thorough understanding of its physical properties is fundamental for its effective use in synthesis, purification, and formulation. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental methodologies and structured data for ease of reference.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical processes, including reaction kinetics, separation, and purification.

| Property | Value | Conditions |

| Molecular Formula | C8H17N | |

| Molecular Weight | 127.23 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | Room Temperature |

| Boiling Point | 60 °C | 12 mmHg |

| 177-178 °C | Atmospheric Pressure (lit.) | |

| Density | 0.856 g/mL | 25 °C |

| 0.866 g/mL | 20 °C | |

| Refractive Index | 1.4614 | 20 °C (D line) |

| Specific Rotation | +3.5° | 25 °C (neat, D line) |

| Solubility | Insoluble in water. Miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, ether, and petroleum ether. |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research and development. The following sections detail the generalized experimental protocols for measuring the key physical parameters of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a convenient and accurate technique.

Methodology:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into a small test tube (Durham tube).

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed inside the Durham tube containing the sample.

-

Apparatus Setup: The Durham tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), making sure the rubber band or attachment is above the oil level.

-

Heating: The side arm of the Thiele tube is gently heated. This design promotes convection currents, ensuring uniform heating of the oil bath and the sample.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid and continuous.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

-

Tare a Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Fill with Sample: The pycnometer is filled with this compound. Care is taken to avoid air bubbles.

-

Equilibrate Temperature: The filled pycnometer is placed in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Adjust Volume: The volume is precisely adjusted to the pycnometer's calibration mark.

-

Weigh the Filled Pycnometer: The pycnometer containing the sample is weighed accurately.

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

(S)-(+)-1-Cyclohexylethylamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of (S)-(+)-1-Cyclohexylethylamine

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, this compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed spectral characterization for identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. The data presented was acquired in deuterochloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.7 | Multiplet | 1H | CH-NH₂ |

| ~1.6 - 1.8 | Multiplet | 5H | Cyclohexyl H |

| ~1.0 - 1.4 | Multiplet | 8H | Cyclohexyl H, NH₂ |

| ~0.8 - 1.0 | Multiplet | 3H | CH₃ |

Note: The broadness and exact position of the amine (NH₂) protons can vary with concentration and sample purity. The signal may also disappear upon a D₂O shake.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum was obtained in deuterochloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Assignment |

| 55.8 | CH-NH₂ |

| 45.1 | Cyclohexyl C1 |

| 29.8 | Cyclohexyl C |

| 26.6 | Cyclohexyl C |

| 26.4 | Cyclohexyl C |

| 23.9 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Medium, Sharp | N-H Asymmetric & Symmetric Stretch (two bands for primary amine)[4][5] |

| ~2850 - 2960 | Strong | C-H Aliphatic Stretch |

| ~1600 | Medium | N-H Scissoring (Bending)[4][5] |

| ~1450 | Medium | C-H Bending |

| ~1020 - 1250 | Medium-Weak | C-N Stretch[4] |

| ~665 - 910 | Strong, Broad | N-H Wag[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For amines, the molecular ion peak is expected to have an odd m/z value, consistent with the Nitrogen Rule.[6][7] The molecular weight of this compound is 127.23 g/mol .[8][9]

| Mass-to-Charge (m/z) | Relative Intensity | Assignment |

| 127 | Low | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - CH₃]⁺ |

| 83 | Moderate | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 44 | High (Base Peak) | [CH(CH₃)NH₂]⁺ (Alpha-cleavage)[6] |

| 41 | High | |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The data presented herein is compiled from public spectral databases.[2][8][9] The following are representative experimental protocols for acquiring such data.

-

Nuclear Magnetic Resonance (NMR): The sample of this compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Data is processed with appropriate Fourier transformation and baseline correction.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument.[8] For a liquid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed using a DuraSamplIR II accessory.[10] Alternatively, a neat spectrum can be obtained by placing a thin film of the liquid between potassium bromide (KBr) plates. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which typically employs Electron Ionization (EI) at 70 eV. The resulting fragments are analyzed by a mass analyzer (e.g., a quadrupole) to generate the mass spectrum. The data is often compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[9]

Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Biological Activity of (S)-(+)-1-Cyclohexylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that serves as a versatile building block in medicinal chemistry. While direct and extensive biological data on the parent compound is limited in publicly available literature, its structural motif is a key component in a variety of biologically active molecules. This guide provides a comprehensive overview of the known biological activities of compounds derived from the this compound scaffold, focusing on their interactions with key protein targets and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Introduction

This compound, a chiral amine, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its stereospecific structure makes it a critical component for creating enantiomerically pure compounds, where specific stereochemistry is often essential for therapeutic efficacy and selectivity. Research into derivatives of this compound has revealed a range of biological activities, including enzyme inhibition and receptor modulation, suggesting its potential as a scaffold for the development of novel therapeutics for neurodegenerative diseases, cancer, and other disorders.

Biological Activities and Quantitative Data

Table 1: Acetylcholinesterase (AChE) Inhibition

| Compound Class | Specific Compound/Derivative | Target | Assay Type | IC₅₀ (nM) | Reference |

| Benzimidazole Amine Hybrids | Containing (S)-1-Cyclohexylethylamine moiety | Acetylcholinesterase | Enzymatic | 100 | [1] |

| Benzimidazole Amine Hybrids | Containing (R)-1-Cyclohexylethylamine moiety | Acetylcholinesterase | Enzymatic | 26.92 | [1] |

Table 2: Carbonic Anhydrase (CA) Inhibition

| Compound Class | Specific Enantiomer | Target | Assay Type | IC₅₀ (µM) | Reference |

| 1-Cyclohexylethylamine Derivatives | (R)-enantiomer | Human Carbonic Anhydrase I | Enzymatic | 0.173 | [1] |

| 1-Cyclohexylethylamine Derivatives | (S)-enantiomer | Human Carbonic Anhydrase I | Enzymatic | 0.635 | [1] |

| 1-Cyclohexylethylamine Derivatives | (R)-enantiomer | Human Carbonic Anhydrase II | Enzymatic | 0.233 | [1] |

| 1-Cyclohexylethylamine Derivatives | (S)-enantiomer | Human Carbonic Anhydrase II | Enzymatic | 0.635 | [1] |

Table 3: Sigma-1 Receptor Binding

| Compound Class | Specific Compound/Derivative | Target | Assay Type | Kᵢ (nM) | Reference |

| Spirocyclic Derivatives | Not specified | Sigma-1 Receptor | Radioligand Binding | < 10 | [1] |

Key Biological Targets and Signaling Pathways

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. Benzimidazole amine hybrids incorporating the this compound scaffold have demonstrated potent AChE inhibitory activity.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, respiration, and fluid secretion. Inhibition of specific CA isoforms is a therapeutic approach for glaucoma, epilepsy, and certain types of cancer. Derivatives of 1-cyclohexylethylamine have shown significant inhibitory activity against human carbonic anhydrase I and II.

Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide range of cellular functions, including the modulation of ion channels, regulation of cellular stress responses, and potentiation of neurotrophic factor signaling. Sigma-1 receptor agonists are being investigated for their neuroprotective, antidepressant, and cognitive-enhancing properties. Spirocyclic derivatives of this compound have been shown to bind to the sigma-1 receptor with high affinity.

Signaling Pathways Modulated by Sigma-1 Receptor Agonists:

Activation of the sigma-1 receptor by agonists, potentially including derivatives of this compound, can trigger a cascade of downstream signaling events that contribute to neuroprotection and cellular resilience.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide generalized protocols for the key assays mentioned in this guide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 8.0). Dissolve the test compound (derivatives of this compound) in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, add the buffer, AChE solution, DTNB, and various concentrations of the test compound.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the acetylthiocholine substrate to all wells to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (B1204863) (the product of acetylcholine hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method is used to measure the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Methodology:

-

Reagent Preparation: Prepare purified human carbonic anhydrase I or II, a buffer solution (e.g., Tris-HCl, pH 7.5), a pH indicator (e.g., p-nitrophenol), and a stock solution of the test compound.

-

Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.

-

Stopped-Flow Measurement: The assay is performed in a stopped-flow spectrophotometer. One syringe contains the enzyme-inhibitor mixture and the pH indicator, and the other syringe contains a CO₂-saturated solution.

-

Reaction Initiation and Monitoring: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction. The change in pH due to the formation of bicarbonate and a proton is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds to seconds).

-

Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance change. The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Sigma-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing the sigma-1 receptor (e.g., guinea pig brain homogenates).

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand with known high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of a known sigma-1 ligand) from the total binding. The inhibition constant (Kᵢ) of the test compound is then calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Potential Therapeutic Applications

The diverse biological activities of molecules containing the this compound scaffold suggest their potential in several therapeutic areas:

-

Neurodegenerative Diseases: The inhibition of acetylcholinesterase and the modulation of the sigma-1 receptor are both validated strategies for the treatment of Alzheimer's disease and other neurodegenerative conditions. The potential for neuroprotection through sigma-1 receptor agonism is a particularly promising avenue.

-

Glaucoma and Other Ocular Diseases: The inhibition of carbonic anhydrase is a mainstay in the treatment of glaucoma.

-

Oncology: The use of this compound as a chiral intermediate in the synthesis of anti-cancer drugs highlights its importance in developing stereospecific therapeutics.[1] Furthermore, the inhibition of certain carbonic anhydrase isoforms, such as CA IX and XII, which are overexpressed in many tumors, represents a potential anti-cancer strategy.

-

Depression and Anxiety: The modulation of serotonergic and adrenergic systems, as well as the sigma-1 receptor, are all established mechanisms for antidepressant and anxiolytic drugs.

Conclusion

This compound is a valuable chiral building block that has been successfully incorporated into a range of biologically active compounds. While direct quantitative data on the parent molecule is scarce, the consistent emergence of potent and selective inhibitors and modulators from its derivatives underscores the importance of this scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of novel molecules based on the this compound core structure. Future research should focus on elucidating the direct biological activity of the parent compound and expanding the structure-activity relationship studies of its derivatives to optimize their potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

References

(S)-(+)-1-Cyclohexylethylamine: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-1-Cyclohexylethylamine is a chiral amine utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its application in creating molecules with specific stereochemistry is crucial for the biological activity of many drugs.[1] However, its hazardous properties necessitate a thorough understanding of safety and handling protocols to minimize risks in a laboratory and drug development setting. This technical guide provides an in-depth overview of the safety, handling, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, presenting multiple risks. It is a flammable liquid and vapor, causes severe skin burns and eye damage, is harmful if swallowed or in contact with skin, and may be toxic to aquatic life with long-lasting effects.[2][3][4][5][6] Some data also indicate it may cause respiratory irritation and is suspected of damaging fertility or the unborn child.[7][8]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor.[2][3][4][5] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[2][3][5][6] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | 3/4 | H311/H312: Toxic/Harmful in contact with skin.[5][6][7] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[7] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects.[4][6] |

NFPA 704 Ratings

| Category | Rating |

| Health | 3 |

| Flammability | 2 |

| Instability | 0 |

| Special | - |

Note: NFPA ratings are not consistently provided across all sources and may vary.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.

| Property | Value |

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol [4] |

| Appearance | Colorless to very pale yellow liquid[10] |

| Boiling Point | 60 °C at 12 mmHg[4] |

| Density | 0.856 g/mL at 25 °C[4][11] |

| Flash Point | 52 °C (125.6 °F) - closed cup[4][11] |

| Refractive Index | n20/D 1.4614[4][11] |

| Solubility | No information available |

| Vapor Pressure | No information available |

| Vapor Density | No information available |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and accidents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this substance:

-

Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are required.[7]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[7]

-

Skin and Body Protection: A lab coat or chemical-resistant apron, along with closed-toe shoes, is necessary. For larger quantities or in situations with a high risk of splashing, full protective clothing may be required.

-

Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Engineering Controls

-

Work with this compound should always be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[11]

-

Use of explosion-proof electrical, ventilating, and lighting equipment is recommended due to the flammability of the substance.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe mists or vapors.[11]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[2]

-

Use only non-sparking tools.[2]

-

Take precautionary measures against static discharge.[2]

-

Ground and bond containers when transferring material.[2]

-

Wash hands thoroughly after handling.[2]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and flammable liquids.[10][11]

-

The substance is air and moisture sensitive; therefore, it is recommended to store it under an inert gas such as argon or nitrogen.[10]

-

Keep away from incompatible materials, such as strong oxidizing agents.[10]

-

Store locked up.[2]

Experimental Protocols: Toxicity Studies

While detailed, peer-reviewed toxicological studies for this compound are not extensively available in the public domain, the following protocols are based on a reported acute dermal toxicity study and standardized OECD guidelines for chemical safety testing.

Acute Dermal Toxicity Study (Adapted from OECD Guideline 402)

This protocol outlines the methodology for assessing the acute dermal toxicity of a substance.

-

Objective: To determine the potential for a substance to cause adverse effects through a single dermal application.

-

Test Animals: Young adult Wistar rats (5 males and 5 females).

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal and dorso-lateral trunk of the animals is clipped, covering at least 10% of the body surface.

-

A single dose of 5000 mg/kg body weight of the test substance (as a suspension in a suitable vehicle like corn oil) is applied to the prepared skin.

-

The application site is covered with a semi-occlusive dressing for a 24-hour exposure period.

-

After 24 hours, the dressing is removed, and the skin is gently cleansed to remove any residual test substance.

-

Animals are observed for mortality and clinical signs of toxicity for 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

-

Body weight is recorded weekly.

-

At the end of the 14-day observation period, all animals are subjected to a gross necropsy.

-

-

Results from a Study: In a study following a similar protocol, no mortality or clinical signs of toxicity were observed at a dose of 5000 mg/kg. Local effects such as erythema, edema, incrustations, and scaling were noted.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[2][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide.[2] Water spray can also be used to cool containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The product is flammable and can form explosive mixtures with air. Vapors may travel to a source of ignition and flash back. Thermal decomposition can release irritating and toxic gases such as carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment (see Section 3.1).

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[12]

-

Methods for Containment and Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.

-

For large spills, dike the area to contain the spill and follow the same collection procedure.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. The waste should be treated as hazardous. Do not dispose of it in the sanitary sewer.

Transportation Information

This compound is regulated for transportation.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard Class | Packing Group |

| DOT | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |

| IATA | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |

| IMDG | UN2733 | AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound) | 3 | 8 | III |

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound, 25G | Labscoop [labscoop.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. Long-term and multigeneration toxicity studies with cyclohexylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of (S)-(+)-1-Cyclohexylethylamine: A Technical Guide

Introduction: (S)-(+)-1-Cyclohexylethylamine is a chiral primary amine that has found significant utility in modern organic chemistry, particularly as a resolving agent and a chiral building block in the synthesis of pharmaceuticals and other enantiomerically pure compounds. Its rigid cyclohexyl group and chiral center make it an effective tool for inducing stereoselectivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Synthesis of Racemic 1-Cyclohexylethylamine

While the precise first synthesis of 1-cyclohexylethylamine is not definitively documented in readily available literature, its preparation can be inferred from established synthetic methodologies of the early 20th century for similar amines. A highly probable and historically significant method for the synthesis of the racemic mixture is the Leuckart reaction . This reaction, discovered by Rudolf Leuckart in 1885, provides a means to convert ketones or aldehydes to amines through reductive amination using formamide (B127407) or ammonium (B1175870) formate[1][2].

The synthesis of racemic 1-cyclohexylethylamine via the Leuckart reaction would proceed from cyclohexyl methyl ketone. The ketone is heated with excess ammonium formate (B1220265), which serves as both the ammonia (B1221849) source and the reducing agent[2]. The reaction mechanism involves the formation of an intermediate imine, which is then reduced in situ to the corresponding primary amine[3]. Subsequent hydrolysis of the intermediate N-formyl derivative yields the final racemic amine.

Modern Synthetic Approaches: Contemporary methods for the synthesis of chiral amines often employ more efficient and stereoselective techniques. Asymmetric hydrogenation of prochiral imines or enamines, catalyzed by transition metal complexes with chiral ligands, has become a powerful tool for the direct synthesis of enantiomerically enriched amines[4][5][6].

Chiral Resolution: Isolating the (S)-(+)-Enantiomer

The classical and most prevalent method for obtaining enantiomerically pure this compound is through chiral resolution of the racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization[7][8].

For the resolution of basic amines like 1-cyclohexylethylamine, (+)-tartaric acid is a commonly used and historically significant resolving agent[9][10]. The process involves the following key steps:

-

Diastereomeric Salt Formation: The racemic 1-cyclohexylethylamine is treated with an equimolar amount of (+)-tartaric acid in a suitable solvent, typically methanol. This results in the formation of two diastereomeric salts: ((S)-1-cyclohexylethylammonium)-(+)-tartrate and ((R)-1-cyclohexylethylammonium)-(+)-tartrate.

-

Fractional Crystallization: Due to the difference in their crystal lattice energies and solvation properties, one of the diastereomeric salts is less soluble in the chosen solvent and will preferentially crystallize out of the solution upon cooling.

-

Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. This salt can be further purified by recrystallization to enhance the diastereomeric excess.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide (B78521), to deprotonate the ammonium ion and liberate the free enantiomerically enriched amine.

-

Extraction and Isolation: The free amine, being less soluble in aqueous solution, can be extracted into an organic solvent, dried, and isolated by distillation or evaporation of the solvent.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chiroptical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇N | [6][11] |

| Molecular Weight | 127.23 g/mol | [6][11] |

| Boiling Point | 60 °C at 12 mmHg | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4614 | |

| Specific Rotation ([α]²⁵/D, neat) | +3.5° | [11][12][13] |

Table 2: Representative Data for Chiral Resolution of 1-Phenylethylamine (B125046) with (+)-Tartaric Acid (Analogous System)

| Parameter | Value | Reference(s) |

| Resolving Agent | (+)-Tartaric Acid | [9] |

| Solvent | Methanol | [9] |

| Less Soluble Diastereomer | (-)-Amine-(+)-hydrogen tartrate salt | [9] |

| Yield of Diastereomeric Salt | 46-49% | [9] |

| Yield of Resolved (-)-Amine | 55-58% | [9] |

| Specific Rotation of Pure (-)-Amine | [α]²⁹D -39.4° (neat) | [9] |

| Enantiomeric Excess (ee) of Resolved Amine | >95% (GLC) |

Experimental Protocols

Synthesis of Racemic 1-Cyclohexylethylamine via Leuckart Reaction (Hypothetical Protocol)

Materials:

-

Cyclohexyl methyl ketone

-

Ammonium formate

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclohexyl methyl ketone (1.0 eq) and ammonium formate (3.0 eq).

-

Heat the mixture to 160-180 °C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Cool the reaction mixture to room temperature and add a 10% aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl derivative.

-

Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain racemic 1-cyclohexylethylamine.

Chiral Resolution of Racemic 1-Cyclohexylethylamine with (+)-Tartaric Acid (Generalized Protocol)

Materials:

-

Racemic 1-cyclohexylethylamine

-

(+)-Tartaric acid

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (+)-tartaric acid (0.5 eq) in hot methanol.

-

To the hot solution, add racemic 1-cyclohexylethylamine (1.0 eq).

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The mother liquor can be processed to recover the other enantiomer.

-

Suspend the collected crystals in water and add a 10% sodium hydroxide solution until the salt is fully dissolved and the solution is basic.

-

Extract the liberated free amine with diethyl ether (3 x 30 mL).

-

Combine the ethereal extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether under reduced pressure to yield the enantiomerically enriched this compound.

-

Determine the specific rotation of the product using a polarimeter and calculate the enantiomeric excess.

Enantiomeric Excess (ee) Calculation:

The enantiomeric excess can be calculated from the observed specific rotation of the sample using the following formula[14]:

ee (%) = ([α]observed / [α]pure) x 100

Where:

-

[α]observed is the specific rotation of the resolved sample.

-

[α]pure is the specific rotation of the pure enantiomer (+3.5° for this compound).

Visualizations

Caption: Workflow for the synthesis and resolution of this compound.

Caption: Logical relationship in the chiral resolution process.

References

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. researchgate.net [researchgate.net]

- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 5. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. quora.com [quora.com]

- 11. This compound 98 17430-98-7 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. pubs.acs.org [pubs.acs.org]

(S)-(+)-1-Cyclohexylethylamine: A Technical Whitepaper on its Hypothesized Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-(+)-1-Cyclohexylethylamine is a chiral amine primarily utilized as a building block in the stereoselective synthesis of pharmaceuticals and agrochemicals.[1][2] While direct pharmacological studies on this compound are not available in the public domain, its structural analogy to endogenous trace amines and psychoactive compounds like phenylethylamine and amphetamine suggests a plausible, yet unconfirmed, mechanism of action. This technical guide explores the hypothesized interaction of this compound with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in the modulation of monoaminergic systems. We detail the canonical TAAR1 signaling pathway, present standardized experimental protocols to test this hypothesis, and provide quantitative data for structurally related TAAR1 agonists to serve as a benchmark for future investigations.

Introduction and Current Understanding

This compound (PubChem CID: 5325951) is a chiral primary amine with a molecular formula of C₈H₁₇N.[3] Its primary application lies in organic synthesis, where it serves as a valuable chiral auxiliary or intermediate for creating complex molecules with specific stereochemistry, a critical feature for the biological activity of many pharmaceuticals.[1][2]

Despite its widespread use in synthesis, the intrinsic biological activity and mechanism of action of this compound remain largely uncharacterized. However, its core structure, a cyclohexyl group attached to an ethylamine (B1201723) moiety, bears a strong resemblance to β-phenylethylamine (β-PEA), a prototypical endogenous trace amine. Trace amines are a class of biogenic amines that, while present at much lower concentrations than classical monoamine neurotransmitters, exert significant modulatory effects on the central nervous system.[4] This structural similarity is the foundation for the hypothesis that this compound may act as a ligand for receptors that recognize endogenous trace amines, with the most likely candidate being the Trace Amine-Associated Receptor 1 (TAAR1).[4][5]

Hypothesized Pharmacological Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor (GPCR) that was discovered in 2001 and is activated by trace amines (e.g., β-PEA, tyramine, octopamine) as well as amphetamine-like psychostimulants.[4][6][7] In the central nervous system, TAAR1 is expressed in key regions involved in monoaminergic regulation, such as the ventral tegmental area (VTA) and the dorsal raphe nucleus.[8] Its activation is known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and depression.[5][8]

Given that this compound is an alkyl-substituted ethylamine, it fits the general structural motif of known TAAR1 agonists. The primary amine is a crucial feature for recognition by a conserved aspartic acid residue (D3.32) in the receptor's binding pocket.[9] The cyclohexyl group provides a bulky, hydrophobic substituent analogous to the phenyl ring of β-PEA. Therefore, it is hypothesized that this compound functions as a TAAR1 agonist.

Postulated Signaling Pathway

TAAR1 primarily couples to the stimulatory G-protein, Gαs.[8] Agonist binding to TAAR1 is hypothesized to trigger a conformational change, leading to the dissociation of GDP from the Gαs subunit and the binding of GTP. The activated Gαs-GTP complex then stimulates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like cAMP Response Element-Binding protein (CREB) and other signaling proteins like Extracellular signal-Regulated Kinase (ERK) 1/2, ultimately leading to a cellular response.[6][8]

Quantitative Data for TAAR1 Agonists

No quantitative binding affinity or functional potency data for this compound at TAAR1 or other CNS receptors is currently available. For comparative purposes, the following table summarizes such data for the endogenous agonist β-phenylethylamine and other representative TAAR1 agonists.

| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Species | Reference |

| β-Phenylethylamine | TAAR1 | cAMP Accumulation | - | 138 | Human | [10] |

| p-Tyramine | TAAR1 | cAMP Accumulation | - | 35 | Human | [7] |

| Amphetamine | TAAR1 | cAMP Accumulation | - | 44 | Human | [7] |

| RO5263397 | TAAR1 | BRET (cAMP) | - | 1.8 | Human | [8] |

| RO5256390 | TAAR1 | - | - | 27 | Human | [4] |

Experimental Protocols for Target Validation

To validate the hypothesis that this compound acts as a TAAR1 agonist, the following standard experimental protocols are recommended.

Radioligand Competition Binding Assay

This assay quantifies the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the TAAR1 receptor.

Methodology:

-

Cell Culture & Membrane Preparation: HEK293 cells stably expressing human TAAR1 are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation, then stored at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]-EPPTB (a known TAAR1 antagonist) or another suitable radiolabeled TAAR1 ligand.

-

Incubation: In a 96-well plate, combine TAAR1-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific Binding: A parallel set of wells containing a high concentration of a known unlabeled TAAR1 ligand (e.g., unlabeled EPPTB) is used to determine non-specific binding.

-

Equilibration: Incubate the plates for 60-90 minutes at room temperature to reach equilibrium.

-

Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Quantification: Wash the filters with ice-cold assay buffer to remove unbound radioligand. Place filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This functional assay measures the ability of a test compound to stimulate TAAR1 and produce the second messenger cAMP, thereby determining its potency (EC₅₀) and efficacy (Eₘₐₓ).

Methodology:

-

Cell Culture: Use HEK293 cells stably or transiently expressing human TAAR1. Seed cells into 96-well plates and allow them to adhere overnight.

-

Assay Medium: A serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

-

Compound Stimulation: Replace the culture medium with the assay medium. Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., β-phenylethylamine) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or BRET (Bioluminescence Resonance Energy Transfer).[8]

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a full agonist).

Conclusion and Future Directions

This compound is a compound of interest due to its structural similarity to known neuroactive trace amines. The hypothesis that it acts as a TAAR1 agonist provides a clear and testable framework for its initial pharmacological characterization. The experimental protocols detailed herein represent the industry standard for assessing the affinity, potency, and efficacy of a compound at this receptor. Should this hypothesis be confirmed, further studies would be warranted to investigate its selectivity profile against other monoaminergic receptors and transporters, as well as its in vivo effects in animal models of neuropsychiatric conditions. Such research would be the first step in potentially transitioning this widely used synthetic building block into a lead compound for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 17430-98-7 | Benchchem [benchchem.com]

- 3. This compound | C8H17N | CID 5325951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of (S)-(+)-1-Cyclohexylethylamine

An In-depth Guide for Researchers and Drug Development Professionals

(S)-(+)-1-Cyclohexylethylamine, a chiral primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its stereospecific configuration is often essential for the desired biological activity and efficacy of the final product. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and established methodologies for its synthesis and purification, tailored for professionals in research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. Purity levels are typically high, with most suppliers offering grades of 98% or greater. The compound is generally supplied as a colorless to pale yellow liquid.

Below is a summary of representative commercial suppliers and their typical offerings. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity/Grade | Available Quantities |

| Sigma-Aldrich (Merck) | ≥98%[1], 99% (ChiPros® by BASF)[2] | 5 g, 25 g, 100 g[1] |

| Chem-Impex | ≥99% (by GC and titration)[3] | 1 g, 5 g, 25 g[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g |

| Aladdin Scientific | min 98% (GC)[4] | 1 g[4] |

| Smolecule | In Stock | Custom quantities |

| Alkali Scientific | --- | 5 g[5] |

| Cenmed Enterprises | >98.0% (GC)[6] | 5 g[6] |

| SpecAU | --- | 5 g, 25 g |

Physicochemical and Safety Data

A compilation of key physical, chemical, and safety data for this compound is presented below. This information has been aggregated from various supplier technical data sheets and safety data sheets (SDS).

| Property | Value |

| CAS Number | 17430-98-7[1][2][3] |

| Molecular Formula | C₈H₁₇N[3] |

| Molecular Weight | 127.23 g/mol [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid[3] |

| Purity | ≥98% to ≥99%[1][2][3] |

| Enantiomeric Excess (ee) | ≥95% to ≥98.5%[1][2] |

| Density | 0.856 g/mL at 25 °C[1][2] |

| Boiling Point | 60 °C at 12 mmHg[1][2] |

| Refractive Index (n20/D) | 1.4614[1][2] |

| Optical Rotation ([α]25/D) | +3.5° (neat)[1] |

| Flash Point | 52 °C (125.6 °F) - closed cup[1][2] |

| Hazard Codes (GHS) | H226, H314, H411[1][2] |

| Signal Word | Danger[1][2] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is typically achieved through a two-stage process: the synthesis of the racemic mixture of 1-cyclohexylethylamine, followed by chiral resolution to isolate the desired (S)-enantiomer.

Protocol 1: Synthesis of Racemic 1-Cyclohexylethylamine via Reductive Amination

This protocol describes a general method for the synthesis of the racemic amine from acetylcyclohexane.

Materials:

-

Acetylcyclohexane

-

Ammonium (B1175870) acetate (B1210297) or ammonia

-

Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Methanol (B129727) or other suitable solvent

-

Diethyl ether or other extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

In a round-bottom flask, dissolve acetylcyclohexane in methanol.

-

Add an excess of the aminating agent (e.g., 3-5 equivalents of ammonium acetate).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent in portions. For catalytic hydrogenation, the reaction would be set up in a pressure vessel with a palladium on carbon catalyst under a hydrogen atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 1-cyclohexylethylamine.

-

The crude product can be purified by distillation under reduced pressure.

Protocol 2: Chiral Resolution of Racemic 1-Cyclohexylethylamine using (+)-Tartaric Acid

This protocol outlines the classical method for resolving the racemic amine into its constituent enantiomers by forming diastereomeric salts.

Materials:

-

Racemic 1-cyclohexylethylamine

-

(+)-Tartaric acid (L-(+)-tartaric acid)

-

Methanol or ethanol

-

10% Sodium hydroxide (B78521) solution

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the racemic 1-cyclohexylethylamine in a minimal amount of hot methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, which is typically the ((S)-amine)-(+)-tartrate salt.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The enantiomeric excess of the amine in the crystalline salt can be improved by recrystallization from methanol.

-

To recover the free this compound, suspend the diastereomeric salt crystals in water and add 10% sodium hydroxide solution until the pH is basic (pH > 10).

-

Extract the liberated amine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-